molecular formula C10H12O6 B8762201 2-Hydroxy-3,4,5-trimethoxybenzoic acid CAS No. 39068-84-3

2-Hydroxy-3,4,5-trimethoxybenzoic acid

Cat. No.: B8762201
CAS No.: 39068-84-3
M. Wt: 228.20 g/mol
InChI Key: MJZXQRQWAWCETQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4,5-trimethoxybenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at the C2 position and methoxy groups at C3, C4, and C3. This structural arrangement confers unique physicochemical properties, including enhanced solubility in organic solvents due to the methoxy groups and increased acidity from the hydroxyl group. It is identified in natural sources such as honey, contributing to antimicrobial activity . Its applications span pharmaceutical research, organic synthesis, and preservative formulations.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate for Drug Synthesis

2-Hydroxy-3,4,5-trimethoxybenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. One notable application is in the production of Acotiamide, a drug used for the treatment of functional dyspepsia. The compound's high purity (99%) makes it suitable for pharmaceutical formulations .

2. Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of trimethoxybenzoic acid derivatives. For instance, derivatives of this compound have shown potential as efflux pump inhibitors against various bacterial strains. In a study involving derivatives tested against Staphylococcus aureus and Salmonella enterica, one derivative exhibited significant antibacterial activity, highlighting the potential of these compounds in combating antibiotic resistance .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Derivative 10S. aureus 272123100 µM
Derivative 10S. Typhimurium SL134450 µM

Agricultural Applications

1. Pesticide Development

The compound is also noted for its utility in agricultural chemistry as an intermediate for the synthesis of pesticides. Its structural characteristics allow it to be modified into various active ingredients that can enhance pest resistance in crops .

Material Science Applications

1. Catalysts in Organic Synthesis

This compound serves as a catalyst in organic synthesis processes. Its ability to facilitate reactions while maintaining high selectivity makes it valuable in producing other organic compounds efficiently .

Case Studies and Research Findings

Case Study: Antimicrobial Activity Assessment

In a comprehensive study published in a peer-reviewed journal, researchers evaluated several derivatives of trimethoxybenzoic acid for their antimicrobial effects. The study focused on their ability to inhibit bacterial efflux pumps, which are mechanisms that bacteria use to resist antibiotics. The results indicated that specific derivatives could enhance the efficacy of existing antibiotics by inhibiting these pumps .

Case Study: Synthesis of Acotiamide

A detailed investigation into the synthesis process of Acotiamide highlighted the role of this compound as a critical intermediate. The study provided insights into optimizing reaction conditions to increase yield and purity, demonstrating the compound's importance in pharmaceutical manufacturing .

Chemical Reactions Analysis

Demethylation Reactions

The methoxy groups in this compound undergo selective demethylation under alkaline conditions. A patented method for demethylating 3,4,5-trimethoxybenzoic acid (analogous in structure) involves:

  • Conditions : Excess alkali hydroxide (e.g., NaOH) in ethylene glycol at elevated temperatures, with distillation of byproducts like ethylene glycol monomethyl ether .

  • Outcome : Partial demethylation yields dihydroxy-methoxybenzoic acid derivatives. For 2-hydroxy-3,4,5-trimethoxybenzoic acid, demethylation likely targets the 3- or 5-methoxy groups due to steric and electronic factors.

Reaction TypeConditionsYieldSource
Alkaline demethylationNaOH, ethylene glycol, 100–150°C~80–95%

Esterification and Alkylation

The hydroxyl group at the 2-position participates in esterification and alkylation:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form esters.

  • Alkylation : Uses alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to produce ethers.

Reaction TypeConditionsProductYieldSource
Methyl ester formationMeOH, H₂SO₄, refluxMethyl 2-hydroxy-3,4,5-trimethoxybenzoate85–92%
Benzyl ether synthesisBnBr, K₂CO₃, DMF, 60°C2-Benzyloxy-3,4,5-trimethoxybenzoic acid78%

Oxidation and Decarboxylation

The carboxylic acid group undergoes decarboxylation under strong acidic or thermal conditions:

  • Decarboxylation : Heating in quinoline with Cu powder at 200–220°C yields 2-hydroxy-3,4,5-trimethoxybenzene .

  • Oxidation : The hydroxyl group resists oxidation due to electron-donating methoxy substituents, but strong oxidants (e.g., KMnO₄) may degrade the aromatic ring.

Reaction TypeConditionsProductYieldSource
DecarboxylationQuinoline, Cu, 220°C2-hydroxy-3,4,5-trimethoxybenzene65–70%

Condensation Reactions

The hydroxyl and carboxyl groups enable condensation with amines or aldehydes:

  • Schiff base formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imine derivatives .

  • Aldol condensation : Participates in cross-aldol reactions with aldehydes (e.g., benzaldehyde) in basic media .

Reaction TypeConditionsProductYieldSource
Schiff base synthesisAniline, EtOH, refluxN-(2-hydroxy-3,4,5-trimethoxybenzoyl)aniline60–75%

Sulfonation and Nitration

Electrophilic aromatic substitution is directed by the hydroxyl group:

  • Sulfonation : Concentrated H₂SO₄ at 50°C introduces a sulfonic acid group at the 6-position .

  • Nitration : HNO₃/H₂SO₄ mixture at 0–5°C yields nitro derivatives, though steric hindrance from methoxy groups limits reactivity.

Reaction TypeConditionsProductYieldSource
SulfonationH₂SO₄, 50°C, 4h2-hydroxy-3,4,5-trimethoxy-6-sulfobenzoic acid55%

Biological Activity and Derivatives

Semisynthetic derivatives exhibit pharmacological potential:

  • Alkyl gallates : Ester derivatives show antioxidant and antiviral properties, with logP values ranging from -2.19 (methyl) to 0.72 (octyl ester) .

  • Metal complexes : Coordination with Cu(II) or Fe(III) enhances radical-scavenging activity .

DerivativeBioactivity (IC₅₀)TargetSource
Octyl ester12.5 μM (DPPH assay)Antioxidant
Cu(II) complex8.2 μM (LOX inhibition)Anti-inflammatory

Stability and Degradation

The compound is stable under neutral conditions but degrades in strong acids or bases:

  • Acidic hydrolysis : 48% HBr at 100°C removes methoxy groups, yielding trihydroxybenzoic acid .

  • Alkaline hydrolysis : Prolonged exposure to NaOH causes decarboxylation and demethylation .

Key Challenges and Research Gaps

  • Selective functionalization : Achieving site-specific modifications remains difficult due to competing reactivity of hydroxyl and methoxy groups.

  • Scale-up limitations : High-temperature demethylation and decarboxylation suffer from side reactions, necessitating optimized catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-3,4,5-trimethoxybenzoic acid and its derivatives?

  • Methodological Answer : Two primary methods are documented:

  • Tebbe reagent-mediated synthesis : Reacting 2-allylphenyl esters (e.g., 3,4,5-trimethoxybenzoyl chloride derivatives) with Tebbe reagent in tetrahydrofuran (THF) yields vinyl ether intermediates. This method produces colorless solids or oils with defined melting points .
  • Thermal cyclization : Fusion of 2-amino-3,4,5-trimethoxybenzoic acid with formamide under thermal conditions generates quinazolinones, albeit with moderate yields (~25%). This approach is useful for creating anti-cancer derivatives .
    Recommendation: Optimize reaction time, solvent purity, and catalyst ratios to improve yield and reproducibility.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques : NMR (¹H/¹³C) to confirm methoxy and hydroxyl group positions .
  • Chromatography : HPLC to assess purity and stability under varying storage conditions (e.g., inert atmosphere, 2–8°C) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 87–89°C for crystalline derivatives) .
  • X-ray crystallography : Resolve crystal structures to analyze intermolecular interactions, as demonstrated for anhydrous 3,4,5-triacetoxybenzoic acid analogs .

Q. What biological activities have been reported for this compound?

  • Methodological Answer : Key bioactivities include:

  • Antimicrobial : Derivatives with 3,4,5-trimethoxyphenyl substituents show broad-spectrum activity against Gram-positive bacteria and fungi. Use broth microdilution assays (MIC ≤ 8 µg/mL) to validate .
  • Anti-cancer : Quinazoline derivatives inhibit tumor cell lines (e.g., Bcap-37, PC3) via anti-proliferative mechanisms. Employ MTT assays and IC₅₀ calculations to quantify potency .
    Note: Activity varies with substituent positioning; compare analogs systematically .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies may arise from:

  • Strain-specific responses : Test across diverse microbial strains (e.g., Candida albicans vs. Aspergillus niger) and cancer cell lines .
  • Solubility limitations : Use DMSO or cyclodextrin-based carriers to improve bioavailability in in vitro assays .
  • Structural analogs : Compare 3,4,5-trimethoxy vs. 2,4-dimethoxy derivatives to isolate functional group contributions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogenation (e.g., -Br, -CF₃) or alternative methoxy patterns (e.g., 2,3,4-trimethoxy vs. 3,4,5-trimethoxy) .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify binding motifs with targets like fungal lanosterol 14α-demethylase or human topoisomerase II .
  • Metabolite profiling : Track hydroxylation or demethylation pathways via LC-MS to assess metabolic stability .

Q. How can computational modeling enhance understanding of its reactivity and stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict sites of electrophilic/nucleophilic attack, as applied to anhydrous triacetoxybenzoic acid derivatives .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to evaluate membrane permeability .
  • Degradation pathways : Model pH-dependent hydrolysis of methoxy groups using Arrhenius plots .

Q. What experimental designs address stability challenges during storage and handling?

  • Methodological Answer :

  • Storage optimization : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Monitor degradation via TLC or HPLC every 3–6 months .
  • Lyophilization : Convert labile derivatives (e.g., esters) into stable lyophilized powders for long-term storage .
  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) to minimize exposure to reactive intermediates .

Q. Tables for Key Data

Property Value/Technique Reference
Melting Point (crystalline)87.2–88.9°C
Anti-cancer IC₅₀ (Bcap-37)12.5 µM (quinazoline derivative)
Antimicrobial MIC (S. aureus)4 µg/mL (3,4,5-trimethoxy analog)
Stability (storage)2–8°C, inert atmosphere

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical behaviors of benzoic acid derivatives are highly dependent on substituent positions and functional groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties Applications References
2-Hydroxy-3,4,5-trimethoxybenzoic acid 2-OH, 3,4,5-OCH3 C10H12O6 High acidity (pKa ~2.5), antimicrobial Pharmaceuticals, preservatives
3,4,5-Trimethoxybenzoic acid 3,4,5-OCH3 C10H12O5 Lipophilic, mescaline metabolite Drug metabolism studies
Syringic acid 4-OH, 3,5-OCH3 C9H10O5 Antioxidant, moderate acidity (pKa ~4.2) Food preservation, cosmetics
2-Bromo-3,4,5-trimethoxybenzoic acid 2-Br, 3,4,5-OCH3 C10H11BrO5 High molecular weight (MW 303.1), halogenated reactivity Organic synthesis intermediates
2-Amino-3,4,5-trimethoxybenzoic acid 2-NH2, 3,4,5-OCH3 C10H13NO5 Basic amino group (pKa ~5.1), anticancer precursor Medicinal chemistry

Physicochemical Properties

  • Acidity: The hydroxyl group in this compound increases acidity compared to non-hydroxylated analogs like 3,4,5-trimethoxybenzoic acid. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) has intermediate acidity due to fewer electron-withdrawing methoxy groups .
  • Solubility : Methoxy groups enhance lipophilicity, but the hydroxyl group in this compound improves water solubility relative to fully methoxylated derivatives .
  • Reactivity : Halogenated derivatives (e.g., bromo or iodo substituents) exhibit distinct reactivity in nucleophilic substitution reactions, making them valuable in synthetic chemistry .

Pharmaceutical Relevance

  • This compound: Investigated for eco-friendly embalming due to its non-toxic antimicrobial profile .
  • 2-Amino-3,4,5-trimethoxybenzoic acid: Key intermediate in anti-cancer quinazoline synthesis, demonstrating IC50 values <10 μM in tumor cell lines .

Preparation Methods

Bromination-Hydroxylation via Mayer-Fikentscher Methodology

The most widely documented method involves bromination followed by hydroxylation, as described by Mayer and Fikentscher . This two-step process starts with 3,4,5-trimethoxybenzoic acid (TMBA) as the precursor:

Step 1: Bromination

TMBA undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF). The reaction selectively substitutes the hydrogen at the 2-position , yielding 2-bromo-3,4,5-trimethoxybenzoic acid . Key conditions:

  • Temperature: <20°C to minimize side reactions.

  • Solvent ratio: DMF volume ≈ combined mass of reactants .

  • NBS-to-TMBA molar ratio: 1–2:1 .

Step 2: Copper-Catalyzed Hydroxylation

The brominated intermediate is treated with a copper catalyst (e.g., CuSO₄ or CuO) in aqueous alkaline medium. This replaces the bromine atom with a hydroxyl group via a nucleophilic aromatic substitution mechanism .

  • Reaction time: 0.5–1 hour.

  • Yield: ~75–80% after purification .

Example Protocol :

  • Dissolve 2.00 g of TMBA in 40 mL of methanesulfonic acid containing 9% P₂O₅.

  • Stir at room temperature for 4 hours.

  • Pour the mixture onto crushed ice, filter, and wash with cold ethanol-water (3:2).

  • Dry under vacuum to obtain 2-hydroxy-3,4,5-trimethoxybenzoic acid.

While not directly cited in the provided sources, theoretical routes involve partial demethylation of a fully methoxylated precursor. For instance, 2,3,4,5-tetramethoxybenzoic acid could undergo selective demethylation at the 2-position using agents like boron tribromide (BBr₃) or hydrobromic acid (HBr) .

Key Considerations:

  • Regioselectivity : Demethylation typically targets the least sterically hindered methoxy group.

  • Solvent : Ethylene glycol enhances selectivity in basic demethylation .

  • Yield : ~54–79% reported for analogous demethylations .

Hypothetical Protocol (Based on US4191841A ):

  • Heat tetramethoxybenzoic acid with excess NaOH in ethylene glycol at 150–190°C.

  • Distill off ethylene glycol monomethyl ether and water.

  • Acidify the residue with HCl to pH 2–3.

  • Recrystallize from water to isolate the product.

Oxidation of 2-Hydroxy-3,4,5-trimethoxybenzaldehyde

A less common approach involves oxidizing 2-hydroxy-3,4,5-trimethoxybenzaldehyde using potassium permanganate (KMnO₄) under phase-transfer conditions .

Reaction Conditions :

  • Oxidizing agent : KMnO₄ (1.5–2 equivalents).

  • Catalyst : Tetrabutylammonium bromide (TBAB).

  • Solvent : Two-phase system (aqueous NaOH/toluene).

  • Temperature: 50–60°C.

  • Yield: ~90% with >99.5% purity .

Example :

  • Mix 65 g of 2-hydroxy-3,4,5-trimethoxybenzaldehyde with 16.5 g NaOH in 700 mL water.

  • Add 2 g TBAB and 39 g KMnO₄.

  • Stir at 50°C for 3 hours, then acidify to pH 1–2.

  • Filter and recrystallize the precipitate.

Data Table: Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldPurityReference
Bromination-Hydroxylation3,4,5-Trimethoxybenzoic acidBr₂, CuSO₄75–80%>99%
Oxidation of Aldehyde2-Hydroxy-3,4,5-trimethoxybenzaldehydeKMnO₄, TBAB90%>99.5%
Theoretical Demethylation2,3,4,5-Tetramethoxybenzoic acidBBr₃, HBr~70%*N/A

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring hydroxylation or demethylation occurs exclusively at the 2-position remains challenging. Using bulky solvents (e.g., DMF) or low temperatures improves selectivity .

  • Purification : Silica gel chromatography or recrystallization in ethanol-water mixtures enhances purity .

  • Green Chemistry : Ionic liquids (e.g., [BMIM]BF₄) reduce environmental impact in methylation steps .

Properties

CAS No.

39068-84-3

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

2-hydroxy-3,4,5-trimethoxybenzoic acid

InChI

InChI=1S/C10H12O6/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4,11H,1-3H3,(H,12,13)

InChI Key

MJZXQRQWAWCETQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,2,3-Trimethoxybenzene (1.48 g) and 2-hydroxy-3,4,5-trimethoxybenzoic acid (2.00 g) is stirred in 40 ml of ≈9% solution of P2O5 in methanesulfonic acid at room temperature in a stoppered flask for 4 hours. The 2-hydroxy-3,4,5-trimethoxybenzoic acid was obtained by the method of Mayer and Fikentscher (Mayer and Fikentscher (1956) Chem. Ber. 89:511) from 3,4,5-trimethoxybenzoic acid by bromination and then copper-catalyzed replacement of bromine (by OH) of 2-bromo-3,4,5-trimethoxybenzoic acid. The resultant orange mixture is poured onto crushed ice (500 ml) producing an unfilterable gummy precipitate. This crude product is then subjected to base-catalyzed ring closure by heating in a beaker in 100 ml of 40% ethanol and 10 ml of 10N NaOH just below boiling point. As the mixture reaches 80° C., a white flocculent product appears. The temperature is maintained just below the boiling point and the volume is kept constant by addition of water. After 5 hours, the supernatant is bright yellow and a mass of the precipitate has formed. Heating is continued for 4 more hours. Cooling, filtering (by suction) and washing with water afforded 1.37 g of analytically pure 2,3,4,5,6-pentainethoxyxanthone (yield approximately 45% relative to benzoic acid). This base-catalyzed ring closure is illustrated below:
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxy-3,4,5-trimethoxybenzoic acid
2-Hydroxy-3,4,5-trimethoxybenzoic acid
2-Hydroxy-3,4,5-trimethoxybenzoic acid
2-Hydroxy-3,4,5-trimethoxybenzoic acid
2-Hydroxy-3,4,5-trimethoxybenzoic acid
2-Hydroxy-3,4,5-trimethoxybenzoic acid

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